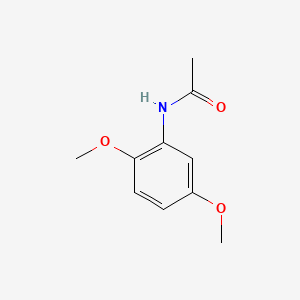

N-(2,5-Dimethoxyphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-9-6-8(13-2)4-5-10(9)14-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZRMSVNIKYCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063044 | |

| Record name | Acetamide, N-(2,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3467-59-2 | |

| Record name | N-(2,5-Dimethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3467-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dimethoxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003467592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dimethoxyacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,5-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,5-dimethoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,5-DIMETHOXYPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQT642LWE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,5-Dimethoxyphenyl)acetamide

Abstract

N-(2,5-Dimethoxyphenyl)acetamide, also known as 2',5'-Dimethoxyacetanilide, is a substituted aromatic amide that serves as a valuable intermediate in synthetic organic chemistry. Its structural architecture, featuring a dimethoxy-substituted phenyl ring coupled to an acetamide moiety, makes it a key building block in the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a validated synthesis protocol, detailed spectroscopic analysis, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this compound in their work.

Core Molecular and Physical Properties

This compound is a white to gray crystalline solid at room temperature.[1][2] The presence of two methoxy groups on the phenyl ring and the acetamide functional group dictates its polarity, solubility, and reactivity.

Physicochemical Data

A summary of the key identifying and physical properties of this compound is presented in Table 1. The experimental melting point is consistently reported around 91-93°C.[1][2] Its solubility in methanol provides a useful starting point for solvent selection in reactions and analytical preparations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2',5'-Dimethoxyacetanilide, 2-Acetamido-1,4-dimethoxybenzene | [4][5] |

| CAS Number | 3467-59-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [6] |

| Molecular Weight | 195.22 g/mol | [6] |

| Appearance | White to Gray to Brown Flakes/Powder/Crystal | [1][2] |

| Melting Point | 89.0 to 93.0 °C | [2] |

| Solubility | Soluble in Methanol | [1] |

| SMILES | CC(=O)NC1=C(C=CC(=C1)OC)OC | [3] |

| InChIKey | HOZRMSVNIKYCMB-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved through the N-acetylation of 2,5-dimethoxyaniline. This reaction involves the nucleophilic attack of the primary amine on an acetylating agent, typically acetic anhydride or acetyl chloride. The use of a mild base or an acidic catalyst can facilitate this transformation.

Causality of Method Selection

The chosen protocol utilizes acetic acid as both a reagent and solvent, with a clay catalyst to promote the reaction.[7] This approach is selected for its operational simplicity, cost-effectiveness, and alignment with green chemistry principles by avoiding harsh reagents and chlorinated solvents where possible.[7][8] Acetic acid provides a weakly acidic medium that can activate the acetyl group for nucleophilic attack by the aniline. The clay acts as a heterogeneous catalyst, providing an acidic surface to facilitate the reaction.[7] Purification by recrystallization is chosen as it is a highly effective method for obtaining high-purity crystalline solids, leveraging the differential solubility of the product and any unreacted starting materials or byproducts in the chosen solvent system.

Experimental Protocol: N-Acetylation of 2,5-Dimethoxyaniline

Materials:

-

2,5-Dimethoxyaniline (1.0 eq)

-

Glacial Acetic Acid (serving as solvent and reagent)

-

Montmorillonite K10 Clay (0.1 g per 1.0 g of aniline)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxyaniline (e.g., 5.0 g, 32.6 mmol).

-

Add glacial acetic acid (e.g., 30 mL) and the clay catalyst (e.g., 0.5 g).

-

Heat the mixture gently under reflux with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold deionized water with stirring. A precipitate should form.

-

Collect the crude product by vacuum filtration, washing the solid with cold deionized water (3 x 50 mL).

-

Transfer the crude solid to a beaker and neutralize any remaining acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the neutralized product by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and dry in a vacuum oven at 50°C.

-

For final purification, recrystallize the dried product from a minimal amount of hot methanol or an ethanol/water mixture.

-

Collect the purified crystals by filtration and dry to a constant weight. The expected yield is typically in the range of 80-95%.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following analysis is based on established principles and data from closely related structural analogs.[9][10][11]

Predicted ¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

-

δ ~ 8.0-8.5 ppm (singlet, 1H): This broad singlet corresponds to the amide proton (N-H). Its chemical shift can be variable and is dependent on concentration and solvent.

-

δ ~ 7.8-8.2 ppm (doublet, 1H): This signal is attributed to the aromatic proton at the C6 position (H-6), which is ortho to the acetamide group and experiences deshielding.

-

δ ~ 6.8-7.0 ppm (doublet of doublets, 1H): The aromatic proton at the C4 position (H-4), which is coupled to both H-3 and H-6.

-

δ ~ 6.7-6.9 ppm (doublet, 1H): The aromatic proton at the C3 position (H-3), which is ortho to a methoxy group.

-

δ ~ 3.8 ppm (singlet, 6H): A sharp singlet integrating to six protons, representing the two equivalent methoxy groups (-OCH₃).

-

δ ~ 2.2 ppm (singlet, 3H): A singlet integrating to three protons, corresponding to the methyl group of the acetamide moiety (CH₃-C=O).

Predicted ¹³C NMR Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, accounting for all ten carbon atoms, with two pairs of aromatic carbons being chemically equivalent by symmetry.

-

δ ~ 168-170 ppm: The carbonyl carbon (C=O) of the amide group.[12][13]

-

δ ~ 150-155 ppm: The aromatic carbon C2, bonded to the second methoxy group.

-

δ ~ 145-150 ppm: The aromatic carbon C5, bonded to the first methoxy group.

-

δ ~ 125-130 ppm: The aromatic carbon C1, bonded to the nitrogen atom.

-

δ ~ 110-120 ppm: Aromatic carbons C3, C4, and C6.

-

δ ~ 55-57 ppm: The two carbons of the methoxy groups (-OCH₃).

-

δ ~ 24-26 ppm: The methyl carbon of the acetyl group (CH₃).

Predicted Infrared (IR) Spectroscopy Analysis

The IR spectrum provides key information about the functional groups present in the molecule.

-

~3300 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.[14][15]

-

~3000-2850 cm⁻¹ (medium): C-H stretching from the aromatic ring and the methyl/methoxy groups.

-

~1660-1680 cm⁻¹ (strong): C=O stretching (Amide I band), a characteristic and intense absorption for amides.[14][15]

-

~1520-1540 cm⁻¹ (strong): N-H bending (Amide II band).

-

~1200-1250 cm⁻¹ and ~1020-1050 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy) groups, respectively.[14]

Mass Spectrometry (MS) Analysis

Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

-

m/z = 195: The molecular ion [M]⁺ peak, corresponding to the molecular weight of the compound.[3]

-

m/z = 153: A prominent fragment resulting from the loss of the ketene moiety (CH₂=C=O, 42 Da) via McLafferty rearrangement, a common fragmentation pathway for N-aryl acetamides. This fragment corresponds to the [M-42]⁺ ion, which is the 2,5-dimethoxyaniline radical cation.

-

m/z = 138: A fragment resulting from the subsequent loss of a methyl group (CH₃, 15 Da) from the m/z 153 fragment.[3]

Analytical Methodologies Workflow

For quantitative analysis and purity determination, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) is the method of choice.

Caption: General workflow for the quantitative analysis of the compound by LC.

Safety, Toxicology, and Metabolism

Understanding the safety profile and metabolic fate of a chemical intermediate is crucial for its responsible handling and application in further synthesis, particularly in drug development pipelines.

Hazard Identification and Handling

This compound is classified with specific health hazards according to the Globally Harmonized System (GHS).[3]

-

GHS Classification:

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16][17]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18]

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not ingest. Avoid dust formation. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[17]

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[16]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[18]

Toxicological Profile

While specific toxicological studies on this compound are not extensively reported in public literature, its profile can be inferred from its GHS classification and data on analogous structures. The primary hazards are acute oral toxicity and eye irritation.[3] The toxicological properties have not been thoroughly investigated, and as such, the compound should be handled with the care afforded to all novel chemical entities.[18]

Predicted Metabolic Pathway

The most probable metabolic pathway for this compound in vivo is hydrolysis of the amide bond. This is supported by evidence that the structurally similar N-(2,5-Dimethylphenyl)acetamide is a known metabolite of 2,5-dimethylaniline, indicating that the reverse reaction (hydrolysis) is a viable biological transformation.[11] This hydrolysis would be catalyzed by amidase enzymes, primarily in the liver, yielding 2,5-dimethoxyaniline and acetic acid. These metabolites would then be subject to further phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

Caption: Predicted primary metabolic pathway for the compound.

Applications and Relevance in Research

This compound is primarily utilized as a chemical intermediate. Its value lies in the strategic placement of its functional groups, which allows for diverse synthetic modifications.

-

Pharmaceutical Synthesis: The acetamide group can be hydrolyzed to reveal the free amine (2,5-dimethoxyaniline), which is a common precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The dimethoxy phenyl moiety is a structural feature found in numerous bioactive compounds.[19][20]

-

Materials Science: The aromatic nature and potential for hydrogen bonding through the amide group make this and related molecules candidates for the development of novel polymers and functional materials.[21][22][23]

-

Structural Analogs: It serves as a structural analog for studying molecular interactions and conformational preferences in more complex systems containing the dimethoxyacetanilide scaffold.[24]

Conclusion

This compound is a foundational chemical intermediate with well-defined physicochemical properties and a straightforward synthetic route. Its characterization is readily achieved through standard spectroscopic methods, and its handling requires adherence to established safety protocols for moderately hazardous chemicals. The insights provided in this guide—from a detailed synthesis protocol to predictive spectroscopic and metabolic analyses—offer researchers and developers a comprehensive technical resource to facilitate the effective and safe utilization of this versatile compound in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Capot Chemical Co., Ltd. MSDS of aCetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl-. 2022. [Link]

-

ResearchGate. Comparison between experimental infrared spectrum of acetamide and theoretical calculations. [Link]

-

IUCr. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). 2024. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

PubChem. 4'-Chloro-2',5'-dimethoxyacetoacetanilide. National Center for Biotechnology Information. [Link]

-

OICC Press. Supplementary Information. [Link]

-

SpectraBase. N-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide - Optional[1H NMR] - Spectrum. [Link]

-

NIST Chemistry WebBook. Acetamide, N-(2,5-dimethoxyphenyl)-2,2-dichloro-. [Link]

-

PubChem. N-(2,5-Dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

The Organic Chemistry Tutor. sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

NIST Chemistry WebBook. Acetamide, N-(2-methoxyphenyl)-. [Link]

- Google Patents. An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

CAS Common Chemistry. Acetamide. [Link]

-

Journal of Chemical and Pharmaceutical Research. A Novel Clay catalyst: N-Acetylation of Aniline. 2016. [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Chemister.ru. 2,5-dimethoxyaniline. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. 2025. [Link]

-

ResearchGate. Preparation of Highly Crystalline Poly(2,5-dimethoxyaniline) Nanoplates Using a Soft-Template Method and Their Structural Characterization. 2011. [Link]

-

Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]

-

YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

-

National Institutes of Health. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). [Link]

-

Royal Society of Chemistry. Sunlight-driven N-acetylation of anilines: a green chemistry approach. [Link]

Sources

- 1. 2',5'-DIMETHOXYACETANILIDE CAS#: 3467-59-2 [m.chemicalbook.com]

- 2. 2',5'-Dimethoxyacetanilide | 3467-59-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C10H13NO3 | CID 77015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H13NO3 | CID 77015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. N-(2-Methoxyphenyl)acetamide(93-26-5) 13C NMR spectrum [chemicalbook.com]

- 10. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]

- 11. N-(2,5-Dimethylphenyl)acetamide | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

- 18. capotchem.cn [capotchem.cn]

- 19. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 20. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. ias.ac.in [ias.ac.in]

- 24. Buy N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide (EVT-4582259) [evitachem.com]

An In-depth Technical Guide to 2',5'-Dimethoxyacetanilide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of key intermediates is paramount. 2',5'-Dimethoxyacetanilide, a derivative of aniline, represents a significant building block in the synthesis of a variety of more complex molecules. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of its chemical structure, synthesis, purification, and detailed spectral characterization. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind the experimental protocols and provides the authoritative grounding necessary for confident application in a laboratory setting.

Molecular Overview and Physicochemical Properties

2',5'-Dimethoxyacetanilide, also known as N-(2,5-dimethoxyphenyl)acetamide, is a crystalline solid at room temperature. The presence of the methoxy and acetamido groups on the benzene ring dictates its polarity and reactivity, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2',5'-Dimethoxyacetanilide

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Appearance | White to gray to brown powder/flakes | [1] |

| Melting Point | 91 °C | [1] |

| Solubility | Soluble in Methanol | [1] |

| CAS Number | 3467-59-2 | [1] |

graph "2_5_Dimethoxyacetanilide_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring Nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Substituent Nodes N [label="N", pos="0,2.8!"]; H_N [label="H", pos="-0.5,3.4!"]; C_acetyl [label="C", pos="1.2,3.4!"]; O_acetyl [label="O", pos="1.2,4.4!"]; CH3_acetyl [label="CH₃", pos="2.5,3.1!"];

O1 [label="O", pos="-2.4,1.2!"]; CH3_O1 [label="CH₃", pos="-3.5,0.8!"];

O2 [label="O", pos="2.4,-1.2!"]; CH3_O2 [label="CH₃", pos="3.5,-0.8!"];

H2 [label="H", pos="-2.1,-1.2!"]; H3 [label="H", pos="0,-2.4!"]; H5 [label="H", pos="2.1,1.2!"];

// Benzene Ring Edges (double bonds implied) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent Edges C1 -- N; N -- H_N; N -- C_acetyl; C_acetyl -- O_acetyl [style=double]; C_acetyl -- CH3_acetyl;

C2 -- O1; O1 -- CH3_O1;

C5 -- O2; O2 -- CH3_O2;

C3 -- H2; C4 -- H3; C6 -- H5;

// Aromatic Ring Label label="Chemical Structure of 2',5'-Dimethoxyacetanilide" [pos="0,-3.5!"]; }

Caption: Molecular structure of 2',5'-Dimethoxyacetanilide.

Synthesis of 2',5'-Dimethoxyacetanilide via Acetylation

The most common and efficient laboratory-scale synthesis of 2',5'-Dimethoxyacetanilide involves the N-acetylation of 2,5-dimethoxyaniline using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Underlying Principles and Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of the amino group in 2,5-dimethoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This addition step forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of an acetate ion as a good leaving group, results in the formation of the amide bond. A base, such as sodium acetate, is often added to neutralize the acetic acid byproduct, driving the reaction to completion.

Caption: Experimental workflow for the synthesis of 2',5'-Dimethoxyacetanilide.

Detailed Experimental Protocol

Safety Precaution: 2,5-Dimethoxyaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3][4] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Acetic anhydride is corrosive and a lachrymator. Handle with care.

Reagents and Materials:

-

2,5-Dimethoxyaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Sodium Acetate

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating apparatus (hot plate)

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

-

Dissolution of the Aniline: In a suitable Erlenmeyer flask, dissolve a known quantity of 2,5-dimethoxyaniline in a minimal amount of glacial acetic acid with stirring. The acid serves as a solvent and also protonates the amine, increasing its solubility in the aqueous medium to be added later.

-

Acetylation Reaction: While stirring the aniline solution, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Neutralization and Precipitation: In a separate beaker, prepare a solution of sodium acetate in water. Add the sodium acetate solution to the reaction mixture. The acetate ion acts as a base to neutralize the acetic acid formed during the reaction, which shifts the equilibrium towards the product and causes the less soluble 2',5'-dimethoxyacetanilide to precipitate out of the solution.[6]

-

Isolation of the Crude Product: Cool the reaction mixture in an ice bath to maximize the precipitation of the product. Collect the crude solid by vacuum filtration, washing the crystals with cold deionized water to remove any remaining acetic acid and salts.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity 2',5'-dimethoxyacetanilide, suitable for further synthetic applications or analytical characterization. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.

Rationale for Solvent Selection

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 2',5'-dimethoxyacetanilide, a mixed solvent system of ethanol and water is often effective. The compound is soluble in hot ethanol, and the addition of water, a poorer solvent, decreases its solubility, inducing crystallization upon cooling.

Step-by-Step Recrystallization Protocol

-

Dissolution: Place the crude 2',5'-dimethoxyacetanilide in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling, which is necessary for good recovery.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

-

Inducing Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy, indicating the point of saturation. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystal Growth: Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying on a watch glass or in a desiccator.

Spectroscopic Characterization

The unambiguous identification and confirmation of the structure of the synthesized 2',5'-dimethoxyacetanilide are achieved through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for 2',5'-Dimethoxyacetanilide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | N-H (Amide) |

| ~7.8 | Doublet | 1H | Aromatic C-H |

| ~6.8 | Doublet of Doublets | 1H | Aromatic C-H |

| ~6.7 | Doublet | 1H | Aromatic C-H |

| 3.85 | Singlet | 3H | -OCH ₃ |

| 3.78 | Singlet | 3H | -OCH ₃ |

| 2.18 | Singlet | 3H | -C(=O)CH ₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 3: ¹³C NMR Spectral Data for 2',5'-Dimethoxyacetanilide

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C =O (Amide) |

| ~153.5 | Aromatic C -OCH₃ |

| ~142.5 | Aromatic C -OCH₃ |

| ~129.0 | Aromatic C -N |

| ~113.0 | Aromatic C -H |

| ~109.5 | Aromatic C -H |

| ~106.0 | Aromatic C -H |

| 56.0 | -OC H₃ |

| 55.5 | -OC H₃ |

| 24.0 | -C(=O)C H₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands for 2',5'-Dimethoxyacetanilide

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong, Broad | N-H Stretch | Amide |

| ~3000-2850 | Medium | C-H Stretch | Aromatic and Aliphatic |

| ~1660 | Strong | C=O Stretch (Amide I) | Amide |

| ~1540 | Strong | N-H Bend (Amide II) | Amide |

| ~1220 and ~1040 | Strong | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 195, corresponding to the molecular weight of the compound.[7]

-

Major Fragments:

-

Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 152.

-

Cleavage of the methoxy groups (-OCH₃) leading to fragments at m/z = 164 and m/z = 136.

-

A base peak is often observed at m/z = 138.[7]

-

Applications in Research and Drug Development

2',5'-Dimethoxyacetanilide serves as a valuable precursor in the synthesis of various target molecules in medicinal chemistry and materials science. The presence of the two methoxy groups and the acetamido group at specific positions on the aromatic ring allows for regioselective modifications and the introduction of further functionalities. Its derivatives have been explored for a range of biological activities, and it continues to be a key starting material in the development of novel compounds.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and comprehensive spectroscopic characterization of 2',5'-dimethoxyacetanilide. By understanding the underlying principles of the synthetic and purification methods, and by being able to confidently interpret its spectral data, researchers and drug development professionals can effectively utilize this important chemical intermediate in their endeavors to create novel and impactful molecules.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemicalBook. (2025). 2,5-Dimethoxyaniline - Safety Data Sheet.

- ChemicalBook. (n.d.). 2',5'-DIMETHOXYACETANILIDE CAS#: 3467-59-2.

- Spectral Database for Organic Compounds (SDBS). (n.d.). This compound. National Institute of Advanced Industrial Science and Technology (AIST).

- PubChem. (n.d.). 2,5-Dimethoxyaniline. National Center for Biotechnology Information.

- CymitQuimica. (2022). 2,5-Dimethoxyaniline Safety Data Sheet.

- Syntheses of Medicinal Compounds. (2017). Syntheses of Medicinal Compounds.

- A Convenient Laboratory Preparation of Acetanilide. (2022). Resonance, 27(3), 455-459.

- University of Rochester. (n.d.). Recrystallization. Department of Chemistry.

- LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.

- Aithor. (2024). Preparation and Recrystallization of Acetanilide Essay.

- Spectral Database for Organic Compounds (SDBS). (n.d.). Welcome to Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST).

- Global Substance Registration System. (n.d.). This compound.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 3. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C10H13NO3 | CID 77015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

A Spectroscopic Guide to N-(2,5-Dimethoxyphenyl)acetamide: Structure Elucidation and Data Interpretation

Introduction

N-(2,5-Dimethoxyphenyl)acetamide, also known as 2',5'-Dimethoxyacetanilide, is an acetanilide derivative of significant interest in synthetic organic chemistry.[1] As a precursor and intermediate, its unambiguous identification and purity assessment are paramount for the successful development of more complex molecules, including potential pharmacologically active compounds.[2][3] Spectroscopic analysis provides the foundational data for molecular characterization, offering a detailed fingerprint of the compound's electronic and vibrational states.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships between the molecular structure and its spectral output, ensuring a trustworthy and authoritative resource for laboratory application.

Molecular Structure and Functional Group Analysis

The structural integrity of this compound (C₁₀H₁₃NO₃, Molar Mass: 195.22 g/mol ) is the basis for its spectral characteristics.[1] Key functional groups that dictate the primary spectroscopic signals include the secondary amide, the two methoxy (-OCH₃) groups, and the trisubstituted aromatic ring. Understanding the electronic environment of each atom within this framework is crucial for accurate spectral interpretation.

Caption: Key functional groups: amide, aromatic ring, and ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While full experimental spectra for this compound are available in databases such as SpectraBase, the following sections provide a detailed interpretation based on predictive models and established chemical shift principles.[1]

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity to neighboring protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | Singlet (broad) | 1H | N-H | The amide proton is typically deshielded and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is solvent-dependent. |

| ~7.8 - 8.0 | Doublet | 1H | Ar-H (C6-H) | This proton is ortho to the electron-withdrawing acetamido group, causing significant deshielding. It appears as a doublet due to coupling with the adjacent C5-H. |

| ~6.8 - 7.0 | Doublet of doublets | 1H | Ar-H (C4-H) | This proton is ortho to one methoxy group and meta to the acetamido group. It will be split by both C3-H and C5-H. |

| ~6.7 - 6.9 | Doublet | 1H | Ar-H (C3-H) | This proton is ortho to a methoxy group and meta to the other, resulting in moderate shielding. It is split by the adjacent C4-H. |

| ~3.85 | Singlet | 3H | -OCH₃ | Protons of the methoxy group at C2. Appears as a sharp singlet as there are no adjacent protons to couple with. |

| ~3.75 | Singlet | 3H | -OCH₃ | Protons of the methoxy group at C5. Its chemical environment is slightly different from the other methoxy group, potentially causing a small shift. |

| ~2.15 | Singlet | 3H | -C(=O)CH₃ | The methyl protons of the acetyl group are adjacent to a carbonyl, causing moderate deshielding. They appear as a sharp singlet. |

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~168-170 | C =O | The carbonyl carbon of the amide is highly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. |

| ~154 | Ar-C -OCH₃ (C5) | Aromatic carbon directly attached to an oxygen atom, showing significant deshielding. |

| ~142 | Ar-C -OCH₃ (C2) | Aromatic carbon directly attached to an oxygen atom, showing significant deshielding. The proximity to the amide may differentiate it from C5. |

| ~128 | Ar-C -NH | The aromatic carbon bonded to the amide nitrogen. Its shift is influenced by both the ring and the nitrogen. |

| ~114 | Ar-C H (C4) | Aromatic methine carbon. Shielded by the ortho and para methoxy groups. |

| ~112 | Ar-C H (C6) | Aromatic methine carbon. Influenced by the ortho amide and para methoxy group. |

| ~109 | Ar-C H (C3) | Aromatic methine carbon. Shielded by two ortho/para methoxy groups. |

| ~56.5 | -OC H₃ | Methoxy carbons are highly shielded compared to aromatic carbons and appear in the typical range for sp³ carbons bonded to oxygen. |

| ~55.5 | -OC H₃ | The two methoxy carbons may be inequivalent, leading to two distinct signals. |

| ~24 | -C(=O)C H₃ | The acetyl methyl carbon is in the aliphatic region, deshielded slightly by the adjacent carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The spectrum provides direct evidence for the presence of the amide and ether linkages, as well as the aromatic system. Experimental IR data for this compound has been recorded, confirming its structural features.[1][4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | N-H Stretch | Secondary Amide | Medium-Strong |

| ~3050-3000 | C-H Stretch (sp²) | Aromatic C-H | Medium |

| ~2950-2850 | C-H Stretch (sp³) | -CH₃ (acetyl & methoxy) | Medium |

| ~1670 | C=O Stretch (Amide I band) | Secondary Amide | Strong |

| ~1590 & ~1480 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1530 | N-H Bend (Amide II band) | Secondary Amide | Strong |

| ~1220 | C-O-C Stretch (asymmetric) | Aryl Ether | Strong |

| ~1040 | C-O-C Stretch (symmetric) | Aryl Ether | Strong |

Causality in Interpretation : The strong absorption at ~1670 cm⁻¹ is a classic indicator of a carbonyl group, and its position is characteristic of a secondary amide (Amide I band). This is complemented by the strong N-H bending vibration (Amide II) around 1530 cm⁻¹ and the N-H stretch near 3300 cm⁻¹. The presence of two strong bands in the 1220-1040 cm⁻¹ region provides compelling evidence for the two C-O ether linkages of the methoxy groups.[4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation patterns, which aids in structural confirmation. The mass spectrum for this compound is available from the NIST Mass Spectrometry Data Center.[1]

Key Spectral Data:

| m/z (mass-to-charge ratio) | Proposed Fragment | Formula | Significance |

| 195 | [M]⁺ | [C₁₀H₁₃NO₃]⁺ | Molecular Ion |

| 153 | [M - C₂H₂O]⁺ | [C₈H₉NO₂]⁺ | Loss of ketene from the molecular ion |

| 138 | [C₈H₈NO]⁺ | [C₈H₈NO]⁺ | Loss of a methyl group from the m/z 153 fragment |

Fragmentation Pathway Analysis : Upon electron impact, the molecule loses an electron to form the molecular ion ([M]⁺) at m/z 195. A characteristic fragmentation pathway for acetanilides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a rearrangement, leading to the prominent peak at m/z 153. This fragment ion, corresponding to 2,5-dimethoxyaniline, can then lose a methyl radical (•CH₃, 15 Da) from one of the methoxy groups to form the ion at m/z 138.

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectral data requires meticulous sample preparation and adherence to standardized instrumental protocols.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution : Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

-

Instrument Setup : Insert the tube into the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

-

¹H NMR Acquisition : Acquire a one-dimensional proton spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required to achieve an adequate signal-to-noise ratio.

Protocol 2: FT-IR Sample Preparation and Acquisition (KBr Pellet)

-

Sample Preparation : Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation : Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Background Scan : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan : Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Protocol 3: Mass Spectrometry (EI-MS) Sample Introduction

-

Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer. For a stable, solid compound, a direct insertion probe (DIP) is an effective method.

-

Ionization : The sample is volatilized by heating the probe, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis : The resulting positively charged ions (molecular ion and fragments) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate care. Based on aggregated GHS information, the compound is considered harmful if swallowed (Acute Toxicity 4, Oral).[1]

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling : Avoid generating dust. Use a chemical fume hood if there is a risk of inhalation. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The comprehensive spectroscopic analysis of this compound via NMR, IR, and MS provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary perspective: NMR defines the C-H framework, IR identifies key functional group vibrations, and MS confirms the molecular weight and fragmentation behavior. This guide provides the foundational data and interpretative logic necessary for researchers to confidently identify and utilize this compound in their synthetic endeavors.

References

-

Meth-Cohn, O., & Narine, B. (1981). DERIVATIVES THROUGH VILSMEIER-HAACK FORMYLATION OF 2.5-DIMETHOXYANILIDES. HETEROCYCLES, 36(10), 2313-2318. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77015, this compound. Retrieved from: [Link]

-

Gzella, A., et al. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Fun, H. K., et al. (2012). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Amanote Research. (n.d.). 2-(2,5-Dimethoxyphenyl)-N-[2-(4-Hydroxyphenyl)ethyl]acetamide. Retrieved from: [Link]

-

ResearchGate. (2014). Synthesis and Structure of a Novel Substituted Benzothiazolyl-N-phenyl-2-pyridinecarbothioamide; Kinetics of Formation and Electrochemistry of Two of its Palladium Pincer Complexes. Available at: [Link]

-

ACS Publications. (2022). Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons. ACS Omega. Available at: [Link]

-

MDPI. (2021). Synthesis, Structure and Electrochemical Properties of Acetamide- and Caprolactam-Containing Silicon Catecholates. Molecules. Available at: [Link]

-

ePDF.pub. (n.d.). Chlorosulfonic Acid. Retrieved from: [Link]

Sources

Solubility of 2',5'-Dimethoxyacetanilide in organic solvents

An In-depth Technical Guide to the Solubility of 2',5'-Dimethoxyacetanilide in Organic Solvents

Foreword: Navigating the Data Chasm

In the landscape of chemical research and pharmaceutical development, a comprehensive understanding of a compound's solubility is a cornerstone of process design, formulation, and analytical method development. 2',5'-Dimethoxyacetanilide, a key building block and intermediate, presents a common challenge: a scarcity of publicly available, quantitative solubility data. This guide, therefore, moves beyond a simple recitation of facts. It is designed as a practical and theoretical framework for the research scientist. We will not only present the available data but also equip you with the foundational principles and robust experimental protocols necessary to determine solubility, select appropriate solvent systems, and predict interactions where no data currently exists. This is a guide to not just what is known, but how to discover what is not.

Section 1: Physicochemical Characterization of 2',5'-Dimethoxyacetanilide

A molecule's identity is the key to its behavior. 2',5'-Dimethoxyacetanilide (CAS RN: 3467-59-2) is a solid at room temperature, appearing as a white to brown crystalline powder.[1][2] Its structure, featuring a central benzene ring substituted with an acetamido group and two methoxy groups, dictates its solubility characteristics. The amide group provides a site for hydrogen bonding (both donor and acceptor), while the ether linkages of the methoxy groups act as hydrogen bond acceptors. The aromatic ring contributes to van der Waals interactions. This combination of functional groups suggests a molecule of moderate polarity.

Table 1: Physicochemical Properties of 2',5'-Dimethoxyacetanilide

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |

| Molecular Weight | 195.22 g/mol | [1][3][4] |

| CAS Number | 3467-59-2 | [1][2][3][4] |

| Appearance | White to Gray to Brown powder/crystal | [1][2] |

| Melting Point | 89.0 to 93.0 °C (range); 91 °C (specific) | [1][2][4] |

| Synonyms | 2-Acetamido-1,4-dimethoxybenzene | [1][2][3] |

Section 2: Theoretical Foundations of Solubility

Solubility is not a random phenomenon; it is governed by the thermodynamics of solute-solvent interactions. The adage "like dissolves like" is a simplification of the principle that dissolution is favored when the intermolecular forces of the solute and solvent are compatible. For a solid to dissolve, the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.

The Thermodynamics of Dissolution

The process of dissolution can be described by the Gibbs free energy change (ΔG_soln):

ΔG_soln = ΔH_soln - TΔS_soln

Where:

-

ΔH_soln is the enthalpy of solution, representing the net heat change from breaking and forming bonds. An endothermic process (positive ΔH_soln) means solubility will generally increase with temperature.[5]

-

T is the absolute temperature.

-

ΔS_soln is the entropy of solution, which is typically positive as the dissolved solute molecules are more disordered than in the solid crystal lattice.

Studies on related acetanilide derivatives show that their solubility in organic solvents is generally an endothermic process, meaning solubility increases as the temperature rises.[6][7][8] It is highly probable that 2',5'-Dimethoxyacetanilide follows this same trend.

A Predictive Framework: Hansen Solubility Parameters (HSP)

When quantitative data is unavailable, predictive models become invaluable. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting solvent-solute compatibility.[9] It deconstructs the total Hildebrand solubility parameter into three components, representing the different types of intermolecular forces:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical can be assigned a point (δd, δp, δh) in 3D "Hansen space." The principle is simple: solvents with HSP values close to those of the solute are more likely to dissolve it.[9] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for 2',5'-Dimethoxyacetanilide are not published, they can be determined experimentally (see Section 5).

Section 3: Known Solubility Profile of 2',5'-Dimethoxyacetanilide

Published data on the solubility of 2',5'-Dimethoxyacetanilide is limited to qualitative observations.

Table 2: Qualitative Solubility of 2',5'-Dimethoxyacetanilide

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [1][2][4] |

Based on its molecular structure and this data point, we can make educated inferences:

-

Other Alcohols (e.g., Ethanol, Propanol): Given its solubility in methanol, it is highly likely to be soluble in other short-chain alcohols. Studies on acetanilide itself show good solubility in ethanol.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): The presence of polar amide and ether groups suggests probable solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): The molecule's overall polarity makes it unlikely to be highly soluble in nonpolar aliphatic solvents. Studies on similar acetanilides confirm low solubility in cyclohexane.[7][8]

-

Aromatic Solvents (e.g., Toluene): The aromatic ring may provide some compatibility, suggesting potential for moderate solubility.

These inferences, however, are no substitute for empirical data. The following section provides a robust protocol for determining this data.

Section 4: Protocol for Experimental Solubility Determination

This section details the industry-standard equilibrium shake-flask method for accurately determining the thermodynamic solubility of a compound. This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured.[10][11]

Materials and Equipment

-

2',5'-Dimethoxyacetanilide (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2',5'-Dimethoxyacetanilide to a tared vial. "Excess" is critical and means that a visible amount of solid remains undissolved at the end of the experiment. Record the exact mass added.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours). It is crucial to ensure that equilibrium has been reached; this can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[10]

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, tared vial. This step is critical to remove any undissolved microcrystals.[10][11]

-

Quantification:

-

Accurately weigh the filtered sample.

-

Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of your analytical instrument.

-

Analyze the diluted sample using a pre-validated UV-Vis or HPLC method to determine the concentration of 2',5'-Dimethoxyacetanilide.

-

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL, mg/L, or mol/L.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Section 5: A Predictive Approach for Solvent Selection

For a compound with unknown solubility parameters, a systematic experimental approach can be used to determine its Hansen Sphere. This provides a powerful predictive tool for screening a wide range of solvents and solvent blends.

Protocol for HSP Determination

-

Solvent Selection: Choose a set of 20-30 diverse solvents with known HSP values. The set should cover a wide range of δd, δp, and δh values.[12]

-

Qualitative Solubility Testing: For each solvent, add a small, known amount of 2',5'-Dimethoxyacetanilide (e.g., 0.1 g) to a known volume of solvent (e.g., 1.0 mL) in a test tube.

-

Observation: Vigorously mix and observe. Classify each solvent as a "good" solvent (solute completely dissolves) or a "bad" solvent (solute does not dissolve or only partially dissolves).

-

HSP Calculation: Input the list of "good" and "bad" solvents, along with their known HSP values, into a specialized software program (e.g., HSPiP). The software calculates the center of the solubility sphere (the HSP for 2',5'-Dimethoxyacetanilide) and its radius (R₀).

-

Validation: Use the calculated HSP values to predict solubility in solvents not used in the initial test set and verify the predictions experimentally.

The Hansen Solubility Sphere Concept

Caption: Solvents inside the sphere (blue) are good; those outside (red) are poor.

Reference Data for Solvent Selection

The following table provides HSP values for a selection of common organic solvents, which can be used as a starting point for experimental determination or for initial solvent screening.

Table 3: Hansen Solubility Parameters of Common Organic Solvents (at 25 °C)

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Alcohols | |||

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| 1-Propanol | 16.0 | 6.8 | 17.4 |

| Ketones | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| 2-Butanone (MEK) | 16.0 | 9.0 | 5.1 |

| Esters | |||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethers | |||

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Aromatics | |||

| Toluene | 18.0 | 1.4 | 2.0 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chlorinated | |||

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Nonpolar | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Amides | |||

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Other | |||

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Source: Data compiled from various sources, including Hansen Solubility Parameters: A User's Handbook and online databases.[13][14][15]

Section 6: Safety and Handling

2',5'-Dimethoxyacetanilide and the organic solvents used for solubility determination require careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for 2',5'-Dimethoxyacetanilide and for each specific solvent before beginning any experimental work to understand the specific hazards, handling precautions, and disposal procedures.[16]

Conclusion

While the quantitative solubility of 2',5'-Dimethoxyacetanilide in organic solvents is not yet well-documented in scientific literature, this should not be a barrier to its effective use. By understanding the fundamental thermodynamic principles of dissolution and employing robust, systematic experimental methods like the shake-flask technique, researchers can generate the high-quality data required for their work. Furthermore, leveraging predictive frameworks such as Hansen Solubility Parameters provides a powerful, rational approach to solvent screening and selection, saving time and resources. This guide provides the necessary tools—both theoretical and practical—for scientists to confidently navigate the solubility landscape of 2',5'-Dimethoxyacetanilide and similar compounds.

References

-

Ramesh R. Pawar, et al. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research, 9(2). [Link]

-

Ávila, C. M., & Martínez, F. (2006). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids, 42(6), 603-613. [Link]

-

Held, C., et al. (2018). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. Fluid Phase Equilibria, 458, 43-53. [Link]

-

Ávila, C. M., & Martínez, F. (2006). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids, 42(6), 603-613. [Link]

-

Anumalagundam, S. (2016). solubility experimental methods.pptx. SlideShare. [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 939-942. [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data. [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2004). Defense Technical Information Center. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. [Link]

-

Acetanilide | C8H9NO - PubChem. (n.d.). National Institutes of Health. [Link]

-

4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. [Link]

-

Held, C., et al. (2018). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. Fluid Phase Equilibria, 458, 43-53. [Link]

-

The solubility of acetanilide is 18.5 g in 100 ml of methanol at 0 °C, and 59.2 g in 100 ml of... (n.d.). Chegg. [Link]

-

Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

Designer Solvent Blends - Hansen Solubility Parameters. (n.d.). [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

-

2,5-dimethoxyaniline. (n.d.). Chemister.ru. [Link]

-

Acetanilide SAFETY DATA SHEET. (2016). National Institute of Standards and Technology. [Link]

-

2,5-Dimethoxyaniline - Solubility of Things. (n.d.). [Link]

-

Delgado, D. R., et al. (2019). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 24(17), 3058. [Link]

-

Recrystallization II. (n.d.). [Link]

-

Recrystallization of Acetanilide. (2020, May 18). YouTube. [Link]

-

2,5-Dimethylaniline - Solubility of Things. (n.d.). [Link]

-

Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (2000). Indian Academy of Sciences. [Link]

-

Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent. (2014). Crystal Growth & Design, 14(10), 5036-5043. [Link]

-

2,5-Dimethoxytoluene | C9H12O2 - PubChem. (n.d.). National Institutes of Health. [Link]

Sources

- 1. 2',5'-Dimethoxyacetanilide | 3467-59-2 | TCI AMERICA [tcichemicals.com]

- 2. 2',5'-Dimethoxyacetanilide | 3467-59-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. 2',5'-DIMETHOXYACETANILIDE CAS#: 3467-59-2 [m.chemicalbook.com]

- 5. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijstr.org [ijstr.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 13. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 14. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 15. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 16. 2',5'-DIMETHOXYACETANILIDE - Safety Data Sheet [chemicalbook.com]

N-(2,5-Dimethoxyphenyl)acetamide physical and chemical characteristics

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-(2,5-Dimethoxyphenyl)acetamide

This guide provides a comprehensive overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, synthesis, analytical characterization, and safety protocols. The information herein is synthesized from authoritative databases and scientific literature to ensure technical accuracy and practical utility.

Core Compound Identification and Properties

This compound, also known as 2',5'-Dimethoxyacetanilide, is an aromatic acetamide derivative. Its structure features a central benzene ring substituted with an acetamido group and two methoxy groups at positions 2 and 5, respectively.

Chemical Structure:

Figure 1: 2D structure of this compound.

The fundamental identifiers and properties of this compound are crucial for its application in experimental settings. These details are summarized in the table below for quick reference.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3467-59-2 | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 195.22 g/mol | PubChem, US EPA[1][2] |

| Appearance | Solid (form may vary) | General Chemical Properties |

| InChIKey | HOZRMSVNIKYCMB-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(=O)NC1=C(C=CC(=C1)OC)OC | PubChem[1] |

| Synonyms | 2',5'-Dimethoxyacetanilide, 2-Acetamido-1,4-dimethoxybenzene | PubChem[1] |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound is through the N-acetylation of 2,5-dimethoxyaniline. This reaction involves the nucleophilic attack of the primary amine on an acetylating agent, typically acetic anhydride or acetyl chloride. The use of acetic anhydride is often preferred due to its lower cost and safer handling profile compared to the highly reactive and corrosive acetyl chloride.

The causality behind this choice is rooted in controlling the reaction's exothermicity and minimizing side products. A weak base, such as sodium acetate or pyridine, can be employed to neutralize the acid byproduct (acetic acid), driving the equilibrium towards the product.

Sources

Unlocking the Therapeutic Potential of 2',5'-Dimethoxyacetanilide: A Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Chemical Intermediate

2',5'-Dimethoxyacetanilide, a substituted acetanilide derivative, has historically been utilized primarily as an intermediate in the synthesis of dyes and pigments.[1] However, its structural features—a dimethoxy-substituted phenyl ring coupled with an acetamido group—suggest a latent potential for a broader range of applications, particularly in the realm of pharmacology. The acetanilide scaffold itself is the foundation for a number of well-established drugs, and the specific substitution pattern of 2',5'-Dimethoxyacetanilide presents intriguing possibilities for novel biological activity.

This technical guide aims to move beyond the current understanding of 2',5'-Dimethoxyacetanilide as a mere synthetic precursor and to illuminate its potential as a fertile ground for new research and development in the pharmaceutical sciences. We will delve into its physicochemical properties, explore the rich history of bioactivity associated with the acetanilide core, and, most importantly, propose concrete, actionable research avenues for uncovering the therapeutic promise of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to identify and explore novel chemical entities with therapeutic potential.

Physicochemical Properties and Synthesis of 2',5'-Dimethoxyacetanilide

A thorough understanding of the physicochemical properties of a compound is fundamental to any research endeavor. The key properties of 2',5'-Dimethoxyacetanilide are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3467-59-2 | [1][2] |

| Molecular Formula | C10H13NO3 | [1][2] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Appearance | White to gray to brown powder/crystal | |

| Melting Point | 89.0 to 93.0 °C | [3] |

| Solubility | Soluble in methanol | [1] |

| LogP | 1.1 | [1] |

The synthesis of 2',5'-Dimethoxyacetanilide is typically achieved through the acetylation of 2,5-dimethoxyaniline.[4] This reaction involves treating 2,5-dimethoxyaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The availability of the starting material, 2,5-dimethoxyaniline, as a commercial product makes the synthesis of 2',5'-Dimethoxyacetanilide a straightforward process for most chemistry laboratories.[4][5]

The Acetanilide Scaffold: A Legacy of Bioactivity

The parent compound, acetanilide, was one of the first synthetic analgesics and antipyretics, introduced into medicine in 1886.[6][7][8] While its use was later curtailed due to toxicity concerns, its discovery paved the way for the development of safer and more effective derivatives, most notably paracetamol (acetaminophen).[9] The acetanilide core has since been incorporated into a wide array of molecules exhibiting diverse pharmacological activities, including:

-

Analgesic and Anti-inflammatory: Many acetanilide derivatives have been synthesized and evaluated for their ability to alleviate pain and reduce inflammation, often through the inhibition of cyclooxygenase (COX) enzymes.[6][10]

-

Antimicrobial: The acetanilide scaffold has been a fruitful starting point for the development of novel antibacterial and antifungal agents.[7]

-

Anticancer: Certain acetanilide derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.[7][11]

-

Anticonvulsant: The structural features of acetanilides have also been explored in the design of compounds with anticonvulsant properties.[6][7]

This well-established history of bioactivity within the acetanilide class provides a strong rationale for investigating the pharmacological potential of underexplored derivatives like 2',5'-Dimethoxyacetanilide.

Potential Research Areas for 2',5'-Dimethoxyacetanilide